5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]
Overview
Description
5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.25 g/mol . This compound features a spirocyclic structure, which includes a benzofuran ring fused to a piperidine ring, with a fluorine atom attached to the benzofuran moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The final step involves the spirocyclization of the benzofuran intermediate with a piperidine derivative under basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of 5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2,3-dihydrobenzofuran
- 5-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 5-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-3-one
Uniqueness
5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-fluorospiro[3H-1-benzofuran-2,4'-piperidine] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJSCZSRUBMWMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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